molecular formula C13H14BrN3O4 B2853251 8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-67-8

8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2853251
CAS No.: 941970-67-8
M. Wt: 356.176
InChI Key: FDKCNBLRAYUDHI-UHFFFAOYSA-N
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Description

8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a privileged heterocyclic structure of high interest in medicinal chemistry. This compound features a spirocyclic hydantoin core and a 5-bromofuran-2-carbonyl substituent. Derivatives of this structural class have been identified as novel chemotypes for delta opioid receptor (DOR) research, demonstrating agonist activity with a potentially advantageous signaling profile . These molecules are G-protein biased with low β-arrestin recruitment efficacy, a characteristic that may differentiate them from other DOR agonists associated with adverse effects like seizures and rapid tachyphylaxis . This makes the scaffold a valuable tool for investigating new approaches to neurological disorders and pain management. Beyond its application in GPCR research, the 1,3,8-triazaspiro[4.5]decane scaffold is also recognized for its role in studying mitochondrial function. Related compounds have been developed as inhibitors of the mitochondrial permeability transition pore (PTP) via interaction with the c subunit of F O -ATP synthase (Csub) . These inhibitors are investigated for their cardioprotective potential, particularly in the context of ischemia-reperfusion injury, and they are noted for acting through a mechanism that avoids the side effects linked to the classic Csub interactor, Oligomycin A . As such, this compound serves as a critical building block for researchers in drug discovery, pharmacology, and chemical biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(5-bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4/c1-16-11(19)13(15-12(16)20)4-6-17(7-5-13)10(18)8-2-3-9(14)21-8/h2-3H,4-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKCNBLRAYUDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(O3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of spirohydantoins are highly dependent on substituents at the 3-, 8-, and other positions. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name / Substituents Molecular Weight Key Features Biological Activity/Properties Synthesis Yield/Purity Reference
Target Compound : 8-(5-Bromofuran-2-carbonyl)-3-methyl- ~425* Bromofuran (halogenated), methyl Not reported Intermediate yield: 32% (precursor)
CWHM-123 : 8-(5-chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl- 408 Chlorophenol, ethyl, isopentyl Antimalarial (IC₅₀: 0.310 µM vs. P. falciparum) 66% yield, >95% purity
TRI-BE : 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 268 Benzyl Anticancer (inhibits PC3 prostate cancer cell migration) 66% yield (analog synthesis)
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]- 425.42 Benzodioxole, fluorophenyl logP: 2.11; Polar SA: 75.4 Ų Not reported
Spirohydantoin (HIF PHD inhibitor) : 3-ethyl-1-isopentyl- 268 Ethyl, isopentyl Pan-HIF PHD inhibition (erythropoietin upregulation) 66% yield

*Estimated based on analogous compounds.

Pharmacological and Physicochemical Properties

  • Antimalarial Activity: CWHM-123 and CWHM-505 (4,5-dichloro analog) exhibit potent antimalarial activity (IC₅₀: 0.310 µM and 0.099 µM, respectively) against Plasmodium falciparum. The chloro and hydroxy groups on the benzyl substituent are critical for potency .
  • Anticancer Activity :

    • TRI-BE (8-benzyl derivative) inhibits prostate cancer cell migration by targeting focal adhesion kinase (FAK) and metalloproteinases (MMP-2/9) . The bromofuran substituent in the target compound could modulate selectivity due to its larger size and electron-withdrawing effects.
  • HIF PHD Inhibition :

    • Spirohydantoins with alkyl substituents (e.g., ethyl, isopentyl) demonstrate efficacy as short-acting HIF PHD inhibitors, promoting erythropoietin synthesis. The target compound’s bromofuran may alter binding kinetics due to steric effects .
  • Physicochemical Properties: The fluorophenyl-benzodioxole analog (logP: 2.11, PSA: 75.4 Ų) suggests moderate lipophilicity and high polarity, favoring solubility. The bromofuran group in the target compound likely increases logP compared to non-halogenated analogs, impacting bioavailability .

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